Ethyl 3-aminopicolinate

Description

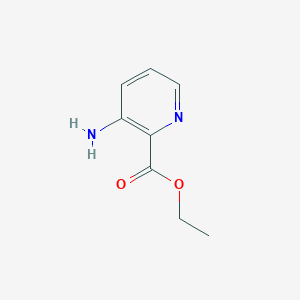

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDRDUIRSZRBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340482 | |

| Record name | Ethyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27507-15-9 | |

| Record name | Ethyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminopicolinate (CAS: 27507-15-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-aminopicolinate is a pyridine derivative with the CAS number 27507-15-9. It serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and key applications in medicinal chemistry, with a focus on its role as a precursor to Kenpaullone derivatives, cannabinoid receptor ligands, and nociceptive agents. All quantitative data is presented in structured tables for ease of reference, and relevant synthetic pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale-yellow or brown powder or crystals. It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 27507-15-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Melting Point | 131-133 °C | |

| Boiling Point | 326.2 °C at 760 mmHg | |

| Physical Form | Solid (White to pale-yellow to brown powder or crystals) | |

| IUPAC Name | ethyl 3-amino-2-pyridinecarboxylate | |

| Predicted pKa | 2.79 ± 0.10 | |

| Predicted Density | 1.192 ± 0.06 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

-

Ethyl group (CH₂): ~4.3 ppm (quartet)

-

Ethyl group (CH₃): ~1.3 ppm (triplet)

-

Amino group (NH₂): A broad singlet, the chemical shift of which is solvent and concentration-dependent.

-

Pyridine ring protons: Aromatic region (~7.0-8.0 ppm), with splitting patterns corresponding to their positions on the substituted ring.

Other Spectroscopic Data

Further structural confirmation would typically involve ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers are advised to acquire these spectra on their specific sample for unambiguous identification.

Synthesis and Reactivity

This compound is primarily used as a chemical intermediate.[3] Its synthesis and subsequent reactions are central to its application in drug discovery.

Synthesis of this compound

A common synthetic route to aminopicolinic acids involves the reduction of a corresponding nitro derivative, which is then esterified. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is characterized by the presence of three key functional groups: the aromatic amino group, the ethyl ester, and the pyridine ring nitrogen.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for introducing diversity in the synthesis of compound libraries.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated.

Incompatible materials to consider during handling and storage include strong acids, strong alkalis, and strong oxidizing/reducing agents.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of several classes of biologically active molecules.

Precursor to Kenpaullone Derivatives

Kenpaullones are a class of potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The synthesis of paullones with aminoalkyl side chains has been reported, highlighting the utility of aminopyridine derivatives in constructing the core benzazepine structure.

Caption: this compound as a starting material for Kenpaullone derivatives.

Intermediate for Cannabinoid Receptor Ligands

The scaffold of this compound can be elaborated to produce ligands for cannabinoid receptors (CB1 and CB2). These receptors are implicated in a wide range of physiological processes, and their modulation is a key area of therapeutic research.

Role in the Development of Nociceptive Agents

Nociceptive agents are compounds that target the pathways involved in the sensation of pain. The aminopicolinate structure provides a versatile platform for the synthesis of novel analgesics.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are typically found in the primary scientific literature and patents. Below is a generalized experimental workflow for a reaction involving the amino group.

Caption: A generalized workflow for reactions involving the amino group of this compound.

Safety, Handling, and Storage

Hazard Identification

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Handling and Personal Protective Equipment

When handling this compound, it is crucial to avoid inhalation, and contact with eyes and skin.[4] Work should be conducted in a well-ventilated area.[4] Standard personal protective equipment should be worn, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

Storage

For optimal stability, this compound should be stored in a refrigerator at 2-8°C, protected from light.[1] The container should be kept tightly sealed in a dry and well-ventilated place.

Incompatible Materials

Strong oxidizing agents, strong acids, and strong bases should be avoided.

Hazardous Decomposition Products

Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its trifunctional nature allows for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors and modulators of the cannabinoid system. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective application in research and development. Further investigation into its own biological activities may also reveal novel therapeutic potential.

References

Ethyl 3-aminopicolinate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 3-aminopicolinate, a picolinic acid derivative of interest to researchers, scientists, and drug development professionals. The document details its molecular structure, physicochemical properties, a proposed experimental protocol for its synthesis and characterization, and explores its potential biological significance based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an ethyl ester. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 27507-15-9 | [1] |

| Physical Form | Solid | |

| Melting Point | 131-133 °C | |

| Boiling Point | 326.2 °C at 760 mmHg | |

| IUPAC Name | ethyl 3-aminopyridine-2-carboxylate |

Synthesis and Characterization: An Experimental Protocol

Proposed Synthesis of this compound via Fischer Esterification

Figure 1. Proposed synthetic workflow for this compound.

Materials:

-

3-Aminopicolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopicolinic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the amine protons, and the ethyl group's quartet and triplet. The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Potential Biological Significance and Therapeutic Applications

While there is a significant lack of specific biological data for this compound itself, the picolinic acid scaffold is a "privileged" structure in drug discovery.[5] Pyridine-containing compounds are integral to a substantial number of FDA-approved drugs.[5] Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, and for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.[5][6][7]

The picolinamide scaffold, a closely related structure, has been extensively explored for developing potent and selective enzyme inhibitors.[8] For instance, derivatives have been identified as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like type 2 diabetes.[8] Furthermore, other picolinic acid derivatives have shown potential as anticonvulsants.[9]

Given the broad biological activities of related compounds, it is plausible that this compound could interact with various biological targets. A computational study on a structurally similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, suggested its potential as a thrombin inhibitor, highlighting the possibility of this compound also targeting proteases or other enzymes.

Conceptual Pathway of Picolinate Derivatives as Enzyme Inhibitors

Figure 2. Conceptual diagram of a picolinate derivative as an enzyme inhibitor.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental studies are warranted to fully elucidate its synthetic protocols and to explore its potential biological activities and mechanisms of action.

References

- 1. appchemical.com [appchemical.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. dovepress.com [dovepress.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 3-aminopicolinate, a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction mechanisms for enhanced understanding.

Introduction

This compound (CAS No. 27507-15-9) is a substituted pyridine derivative with the molecular formula C8H10N2O2.[1][2][3] Its structure, featuring both an amino group and an ethyl ester on the picolinic acid scaffold, makes it a versatile building block in medicinal chemistry. The primary and most direct route to this compound is through the esterification of 3-aminopicolinic acid.[4][5][6][7] This guide will focus on two principal methods for this conversion: Fischer esterification using a strong acid catalyst and an alternative method employing thionyl chloride.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the esterification of 3-aminopicolinic acid. Below are detailed protocols for the two most common and effective methods.

Method 1: Fischer Esterification with Sulfuric Acid

This classic method utilizes a strong acid catalyst, typically sulfuric acid, to promote the reaction between the carboxylic acid and ethanol. The reaction is driven to completion by using an excess of ethanol and often by removing the water formed during the reaction. An analogous preparation of ethyl picolinate from picolinic acid using this method has been reported to yield a high purity product.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminopicolinic acid in anhydrous ethanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: The residue is then dissolved in water and neutralized with a suitable base, such as sodium carbonate, until a basic pH is achieved.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Method 2: Esterification using Thionyl Chloride

This method offers an alternative to strong acid catalysis, using thionyl chloride to activate the carboxylic acid. This approach is often effective for substrates that may be sensitive to strongly acidic conditions. A general procedure for the synthesis of similar ethyl esters from their corresponding carboxylic acids using this method has been proven effective.[9]

Experimental Protocol:

-

Reaction Setup: Dissolve 3-aminopicolinic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Under an inert atmosphere (e.g., argon), add thionyl chloride dropwise to the cooled solution.

-

Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for completion using TLC (typically takes 24 hours).[9]

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Neutralization: Add water to the residue and neutralize the mixture with a solid base like sodium bicarbonate until a pH of 7 is reached.[9]

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate.[9]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude product.[9]

-

Purification: Purify the resulting crude this compound by flash column chromatography.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and analogous compounds, providing a basis for comparison between the different methods.

| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| Fischer Esterification | Picolinic Acid | H₂SO₄ | Ethanol | Overnight | 85% | Not Specified | [8] |

| Thionyl Chloride Esterification | 2-aminophenylquinoline-4-carboxylic acids | SOCl₂ | Ethanol | 24 hours | 50-62% | Not Specified | [9] |

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.

Pathway and Workflow Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Fischer Esterification of 3-Aminopicolinic Acid.

Caption: Esterification of 3-Aminopicolinic Acid using Thionyl Chloride.

Caption: General Experimental Workflow for Esterification.

References

- 1. appchemical.com [appchemical.com]

- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]

An In-depth Technical Guide to Ethyl 3-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopicolinate, with the IUPAC name ethyl 3-amino-2-pyridinecarboxylate, is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its significant role as a building block in the creation of therapeutic agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by an amino group at the 3-position and an ethyl ester at the 2-position of the pyridine ring. Its unique structural features make it a versatile reagent in organic synthesis.

IUPAC Name and Synonyms

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Melting Point | 131-133 °C | [1][2] |

| Boiling Point | 326.2 °C at 760 mmHg | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 97% | [1][2] |

Spectral Data

The structural identity of this compound is confirmed by the following spectral data.

| Spectral Data Type | Key Peaks/Shifts |

| ¹H NMR (300 MHz, DMSO-d₆) | δ ppm 7.84 (dd, J=4.05, 1.60 Hz, 1H), 7.23-7.30 (m, 1H), 7.16-7.23 (m, 1H), 6.65 (br. s., 2H), 4.27 (q, J=7.10 Hz, 2H), 1.30 (t, J=7.06 Hz, 3H)[1] |

Synthesis of this compound: An Experimental Protocol

The following section details a robust experimental procedure for the synthesis of this compound, adapted from established laboratory methods.[1]

Materials and Reagents

-

3-Aminopyridine-2-carboxylic acid

-

Ethanol

-

Hydrogen chloride gas

-

Saturated aqueous sodium carbonate solution

-

Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Suspend 3-Aminopyridine-2-carboxylic acid (28 g, 200 mmol) in ethanol (800 mL) in a round-bottom flask at room temperature.

-

Acidification: Bubble hydrogen chloride gas through the suspension for 10 minutes. The mixture should turn into a clear yellow solution.

-

Reflux: Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as LCMS. If the reaction is incomplete, cool the mixture to room temperature, bubble with hydrogen chloride gas again for 10 minutes, and resume heating at 100 °C for another 24 hours.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the solid residue in water (250 mL). Adjust the pH to 8-9 by the careful addition of saturated aqueous sodium carbonate solution. The formation of a white solid and gas evolution will be observed.

-

Isolation and Purification: Filter the suspension and wash the collected solid with water.

-

Drying: Dry the purified solid under vacuum at 65 °C to obtain this compound as a white solid.

Yield and Purity

-

Yield: Approximately 22 g (65% yield).[1]

-

Purity: The purity can be assessed by standard analytical techniques such as HPLC and NMR.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures. While its role is often as a precursor in multi-step syntheses, its incorporation is critical for the final biological activity of the target molecules.

Pharmaceutical intermediates like this compound are fundamental in the manufacturing of Active Pharmaceutical Ingredients (APIs). They are integral to the research and development of new drug entities. The modification of such intermediates allows for the creation of a wide array of derivatives, which is essential for developing drugs for various diseases, including cancer and inflammatory conditions.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationships in Synthesis

The synthesis of this compound from its carboxylic acid precursor involves a series of logically connected chemical transformations.

Caption: Logical steps in the esterification process.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 3-aminopicolinate, a pyridine derivative of interest in pharmaceutical and chemical research. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound (CAS No: 27507-15-9) is a solid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Physical Property | Value | Conditions |

| Melting Point | 131-133 °C | Not Specified |

| Boiling Point | 326.2 °C | at 760 mmHg |

Table 1: Key Physical Properties of this compound

Experimental Protocols for Physical Property Determination

Accurate determination of physical constants such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. The following sections detail standardized experimental protocols applicable to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is another key physical constant for characterization. The distillation method is a standard approach for its determination.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated) with adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled with the this compound sample placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: Since the boiling point is pressure-dependent, it is often necessary to correct the observed boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different pressure.

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3-aminopicolinic acid. The following diagram illustrates a typical experimental workflow from synthesis to characterization.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This workflow outlines the key stages involved in producing and verifying the identity and purity of this compound. The synthesis is followed by a standard aqueous work-up to isolate the crude product. Purification is then carried out, typically by recrystallization for a solid product, to remove any unreacted starting materials or byproducts. Finally, the purified compound is characterized by determining its physical properties (melting and boiling points) and by spectroscopic methods to confirm its chemical structure.

References

Spectroscopic Profile of Ethyl 3-aminopicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-aminopicolinate. Due to the limited availability of published experimental spectra for this specific compound, this document combines available Nuclear Magnetic Resonance (NMR) data with expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds and spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data of this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 1.35 (t, 3H) | -CH₃ (Ethyl group) | 14.5 | -CH₃ (Ethyl group) |

| 4.35 (q, 2H) | -CH₂- (Ethyl group) | 61.0 | -CH₂- (Ethyl group) |

| 5.85 (s, 2H) | -NH₂ (Amino group) | 118.2 | C5 |

| 7.10 (dd, 1H) | H-5 | 120.5 | C3 |

| 7.35 (dd, 1H) | H-4 | 138.0 | C4 |

| 8.05 (dd, 1H) | H-6 | 145.8 | C6 |

| 148.0 | C2 | ||

| 166.5 | C=O (Ester) |

Note: The assignments for the aromatic protons and carbons are based on typical chemical shifts for substituted pyridines and may require further experimental verification.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound is currently available in public spectral databases. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3250 | N-H | Asymmetric & Symmetric Stretch | Medium-Strong |

| 3050 - 3000 | C-H (Aromatic) | Stretch | Medium |

| 2980 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| 1725 - 1705 | C=O (Ester) | Stretch | Strong |

| 1620 - 1580 | C=C, C=N (Aromatic Ring) | Stretch | Medium-Strong |

| 1620 - 1550 | N-H | Bend | Medium |

| 1300 - 1200 | C-O (Ester) | Stretch | Strong |

| 1100 - 1000 | C-N | Stretch | Medium |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The expected molecular ion peak and major fragmentation patterns under electron ionization (EI) are outlined below.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Description |

| 166 | [C₈H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [M - C₂H₄]⁺˙ | Loss of ethylene from the ethyl ester |

| 121 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 93 | [C₅H₅N₂]⁺ | Loss of the carboethoxy group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI): In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Strategic Role of Ethyl 3-Aminopicolinate as a Versatile Chemical Intermediate in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminopicolinate, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, comprising an ethyl ester, an amino group, and a pyridine ring, provide multiple reactive sites for a diverse range of chemical transformations. This guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role as a strategic intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 27507-15-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [2] |

| Melting Point | 131-133 °C | [2] |

| Boiling Point | 326.2 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

Expected Spectroscopic Data for this compound:

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl group would show a characteristic quartet and triplet. The amino group protons would appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C=O stretching for the ester, and C=N and C=C stretching for the pyridine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 166, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from picolinic acid. The first step involves the synthesis of the precursor, 3-aminopicolinic acid, followed by its esterification.

Step 1: Synthesis of 3-Aminopicolinic Acid

A plausible synthetic route to 3-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group. While a direct protocol for 3-aminopicolinic acid was not found, the synthesis of the analogous 4-aminopicolinic acid provides a reliable experimental framework.[3][4]

Conceptual Experimental Protocol for the Synthesis of 3-Nitropicolinic Acid (Precursor to 3-Aminopicolinic Acid):

-

Nitration: Picolinic acid N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid.

-

Heating: The reaction mixture is heated to approximately 120-130 °C for several hours.

-

Work-up: The reaction is cooled and poured onto ice, followed by neutralization to precipitate the 3-nitropicolinic acid N-oxide.

-

Reduction: The nitro group of the N-oxide is then reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd/C), to yield 3-aminopicolinic acid.[3]

Step 2: Esterification of 3-Aminopicolinic Acid

The final step is the esterification of 3-aminopicolinic acid to yield this compound. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective approach.

Detailed Experimental Protocol for Fischer Esterification:

-

Reaction Setup: To a round-bottom flask, add 3-aminopicolinic acid (1 equivalent), absolute ethanol (in excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling, the reaction mixture is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, to quench the acid catalyst.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic pathway to this compound.

Application in the Synthesis of Bioactive Molecules: Pyridinyl Ureas as GSK-3 Inhibitors

A significant application of this compound is in the synthesis of substituted ureas, a scaffold present in numerous biologically active compounds. One notable example is in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are being investigated for the treatment of various diseases, including Alzheimer's disease and diabetes.[5] The amino group of this compound can readily react with isocyanates to form the corresponding urea derivatives.

General Reaction Scheme: The reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an isocyanate.

Detailed Experimental Protocol for the Synthesis of a Pyridinyl Urea Derivative:

-

Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Isocyanate Addition: To the stirred solution, add the desired isocyanate (e.g., benzyl isocyanate, 1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds readily. The progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent (e.g., hexane or ether) to precipitate the urea derivative, which is then collected by filtration. Further purification can be achieved by column chromatography if necessary.

Quantitative Data for a Representative Urea Synthesis: While a specific yield for the reaction of this compound is not available, similar reactions of aromatic amines with isocyanates to form ureas are known to proceed in high yields, often exceeding 80-90%.[6]

Experimental Workflow for the Synthesis of a Pyridinyl Urea GSK-3 Inhibitor:

Caption: Synthesis and application of a pyridinyl urea GSK-3 inhibitor.

Signaling Pathway Implication: GSK-3 and Neurodegenerative Disease

GSK-3 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of neurodegenerative diseases like Alzheimer's, hyperphosphorylated tau protein is a hallmark of the pathology, leading to the formation of neurofibrillary tangles. GSK-3 is one of the primary kinases responsible for the phosphorylation of tau. Therefore, inhibitors of GSK-3, such as the pyridinyl ureas synthesized from this compound, are of significant therapeutic interest.

Simplified Signaling Pathway:

Caption: Inhibition of GSK-3 in the tau phosphorylation pathway.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its accessible synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of a wide array of complex molecules. The ability to readily form urea derivatives highlights its importance in the development of kinase inhibitors, particularly for targets like GSK-3. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their quest for novel and impactful therapeutic agents. Further exploration of its reactivity will undoubtedly unveil new applications and solidify its position as a cornerstone in the edifice of medicinal chemistry.

References

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. This compound | 27507-15-9 [sigmaaldrich.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 5. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of Substituted Picolinate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted picolinate esters, a class of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Understanding the interplay between substituent effects and the electronic characteristics of the picolinate core is crucial for the rational design of molecules with tailored activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Introduction to Picolinate Esters

Picolinic acid, or 2-pyridinecarboxylic acid, is a bidentate chelating agent and a versatile scaffold in chemical synthesis. The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, significantly influences the properties of its derivatives. Esterification of the carboxylic acid group provides a handle for further functionalization and modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic properties of the picolinate ester. These modifications can impact:

-

Reactivity: The electron density at various positions on the ring and at the ester carbonyl group.

-

Acidity/Basicity: The pKa of the pyridine nitrogen.

-

Biological Activity: The binding affinity to target proteins and subsequent biological response.

This guide will delve into these aspects through the lens of quantitative electronic descriptors, experimental methodologies, and relevant biological contexts.

Quantitative Analysis of Electronic Properties

Hammett Substituent Constants (σ)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position of a benzene ring. While originally developed for benzene derivatives, these constants can provide a qualitative understanding of the electronic effects in heterocyclic systems like pyridine.

Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.[2] The position of the substituent on the picolinate ring (positions 3, 4, 5, and 6) will determine the relative contribution of inductive and resonance effects.

Table 1: Hammett Constants for Common Substituents

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | EDG (by resonance), EWG (by induction) |

| -CH₃ | -0.07 | -0.17 | EDG (by induction and hyperconjugation) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | EWG (by induction), weak EDG (by resonance) |

| -Br | +0.39 | +0.23 | EWG (by induction), weak EDG (by resonance) |

| -CN | +0.56 | +0.66 | Strong EWG (by induction and resonance) |

| -NO₂ | +0.71 | +0.78 | Very Strong EWG (by induction and resonance) |

| -NH₂ | -0.16 | -0.66 | Strong EDG (by resonance) |

| -COOCH₃ | +0.33 | +0.45 | EWG (by induction and resonance) |

Data sourced from various chemistry resources. These values are for substituted benzene rings but serve as a good approximation for understanding electronic effects on the picolinate ring.

For picolinate esters, an EWG on the ring will decrease the electron density of the aromatic system and the basicity of the pyridine nitrogen. Conversely, an EDG will increase the electron density and basicity.

Acidity Constants (pKa)

The pKa of the conjugate acid of the pyridine nitrogen is a direct measure of its basicity. This property is crucial for understanding the behavior of picolinate esters in biological systems, as it dictates the protonation state at physiological pH. The pKa is sensitive to the electronic effects of substituents on the ring.

Table 2: pKa Values of Picolinic Acid and Related Compounds

| Compound | pKa |

| Picolinic Acid | 5.4[3] |

| Pyridine | 5.25 |

| 4-Methoxypyridine | 6.62 |

| 4-Chloropyridine | 3.83 |

| 4-Nitropyridine | 1.61 |

| Benzoic Acid | 4.20[4] |

| 4-Methoxybenzoic Acid | 4.47 |

| 4-Chlorobenzoic Acid | 3.98 |

| 4-Nitrobenzoic Acid | 3.44 |

Note: pKa values can vary slightly depending on the measurement conditions (solvent, temperature).

As expected, electron-donating groups (like -OCH₃) increase the basicity (higher pKa of the conjugate acid) of the pyridine nitrogen, while electron-withdrawing groups (like -Cl and -NO₂) decrease its basicity (lower pKa).

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of substituted picolinate esters.

The chemical shifts (δ) of the protons and carbons in the pyridine ring and the ester group are sensitive to the electronic effects of the substituents. Electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals of nearby nuclei, while electron-donating groups will cause an upfield shift (lower ppm).

Table 3: Selected 1H and 13C NMR Data for Methyl Picolinate and Related Compounds (in CDCl₃)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Methyl Picolinate | 8.78 (H6), 8.18 (H3), 7.85 (H4), 7.45 (H5), 4.00 (OCH₃) | 165.5 (C=O), 150.2 (C2), 148.0 (C6), 137.1 (C4), 126.9 (C5), 125.4 (C3), 52.9 (OCH₃) |

| Methyl 4-methoxypicolinate | 8.55 (H6), 7.65 (H3), 6.90 (H5), 3.95 (OCH₃, ester), 3.90 (OCH₃, ether) | 165.0 (C=O), 165.8 (C4), 151.0 (C6), 149.5 (C2), 110.1 (C5), 108.9 (C3), 55.8 (OCH₃, ether), 52.7 (OCH₃, ester) |

| Ethyl 5-chloropicolinate | 8.65 (H6), 8.10 (H3), 7.85 (H4), 4.45 (OCH₂), 1.42 (CH₃) | 164.2 (C=O), 151.5 (C6), 148.5 (C2), 139.5 (C4), 134.0 (C5), 126.0 (C3), 62.5 (OCH₂), 14.2 (CH₃) |

Data is compiled from various sources and may be approximate.[5][6]

The stretching frequency of the ester carbonyl group (C=O) in the IR spectrum is a sensitive probe of the electronic environment. Electron-withdrawing substituents on the pyridine ring will increase the C=O stretching frequency, while electron-donating groups will decrease it.

Table 4: Characteristic C=O Stretching Frequencies for Esters

| Ester Type | C=O Stretching Frequency (cm⁻¹) |

| Aliphatic Esters | 1750 - 1735[7] |

| α,β-Unsaturated Esters | 1730 - 1715[7] |

| Aromatic Esters (e.g., Benzoates) | ~1720 |

For substituted picolinate esters, the C=O stretching frequency is expected to fall within the range of aromatic esters. Substituents that withdraw electron density from the ring will shift this peak to a higher wavenumber, while electron-donating substituents will shift it to a lower wavenumber.

Experimental Protocols

This section provides a general methodology for the synthesis and characterization of a substituted picolinate ester. Specific reaction conditions may need to be optimized for different substrates.

Synthesis of a Substituted Picolinate Ester (e.g., Methyl 5-nitropicolinate)

This protocol describes a representative Fischer esterification of a substituted picolinic acid.

Materials:

-

5-Nitropicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 5-nitropicolinic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-nitropicolinate.

-

Purify the product by recrystallization or column chromatography.

Characterization

The synthesized picolinate ester should be thoroughly characterized to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the compound (e.g., as a KBr pellet or a thin film). The presence of the characteristic ester C=O stretch and other functional group vibrations should be confirmed.

-

Melting Point: For solid compounds, the melting point is a useful indicator of purity.

Biological Signaling Pathways

Substituted picolinates can interact with various biological systems. Below are two examples of signaling pathways where picolinic acid and its derivatives play a role.

Macrophage Activation by Picolinic Acid

Picolinic acid, a metabolite of tryptophan, can act as a second signal in the activation of macrophages, particularly in synergy with interferon-gamma (IFN-γ).[8] This activation is crucial for the immune response against pathogens and tumor cells.

Auxin Herbicide Action via AFB5 Receptor

Certain picolinate derivatives act as synthetic auxins, a class of herbicides. They exert their effect by binding to auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors and subsequent deregulation of gene expression, ultimately causing plant death.[1][9]

Conclusion

The electronic properties of substituted picolinate esters are a key determinant of their chemical reactivity and biological activity. By understanding and quantifying the effects of substituents on the picolinate scaffold, researchers can more effectively design and synthesize novel compounds for a wide range of applications. This guide has provided a summary of the available quantitative data, representative experimental procedures, and an overview of relevant biological pathways to aid in these endeavors. Further systematic studies on a broader range of substituted picolinate esters are warranted to build a more comprehensive understanding of their structure-property relationships.

References

- 1. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Antifungal activity of macrophages engineered to produce IFNgamma: inducibility by picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. global.oup.com [global.oup.com]

- 5. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioone.org [bioone.org]

The Genesis of a Herbicide Class: An In-depth Technical Guide to the Discovery and History of Aminopicolinates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopicolinates, a prominent class of synthetic auxin herbicides, have played a pivotal role in selective broadleaf weed control for over half a century. Characterized by their picolinic acid core, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plants. Their systemic nature and efficacy at low application rates have made them invaluable tools in agriculture, vegetation management, and invasive species control. This technical guide delves into the discovery and historical development of aminopicolinates, presenting key scientific milestones, experimental methodologies, and the evolution of their chemical structures and biological activity.

Historical Development and Key Discoveries

The journey of aminopicolinate herbicides began in the mid-20th century, with significant advancements occurring in subsequent decades. The timeline below highlights the key compounds that have defined this class of herbicides.

The Dawn of a New Herbicide Class: Picloram

The commercialization of picloram in the 1960s by Dow Chemical marked the advent of the picolinic acid herbicide era.[1] Picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[1] Its discovery was a landmark in the development of synthetic auxin herbicides, offering a new chemical scaffold with a distinct mode of action.

Expanding the Spectrum: Clopyralid

Following the success of picloram, clopyralid was introduced in 1975.[1] While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and was noted for its enhanced selectivity in various crops.[1]

A New Generation of Potency: Aminopyralid

The launch of aminopyralid by Dow AgroSciences in 2005 represented a significant leap forward.[1] This compound provided effective weed control at significantly lower application rates compared to its predecessors, a key development in reducing the environmental load of herbicides.[1]

The Aryl Picolinate Revolution: Halauxifen-methyl and Florpyrauxifen-benzyl

More recent innovations from Dow AgroSciences (now Corteva Agriscience) include the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[2] These compounds feature a substituted aryl group at the 6-position of the picolinic acid ring, offering unique weed control spectrums and favorable environmental profiles.[2]

Chemical Structures and Synthesis

The core of all aminopicolinates is the 4-aminopicolinic acid structure. The evolution of this class of herbicides has been driven by strategic modifications to this core structure, leading to improvements in efficacy, selectivity, and environmental safety.

Experimental Protocols

Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)

While detailed, step-by-step proprietary industrial synthesis protocols are not publicly available, the general synthesis of picloram is understood to proceed from α-picoline through a multi-step process.[3][4]

General Procedure:

-

Chlorination: α-picoline is subjected to exhaustive chlorination to produce pentachloropicoline. This step involves the substitution of hydrogen atoms on both the pyridine ring and the methyl group with chlorine.

-

Hydrolysis: The trichloromethyl group at the 2-position of the pentachloropicoline is then selectively hydrolyzed to a carboxylic acid group, yielding tetrachloropicolinic acid.

-

Amination: Finally, the chlorine atom at the 4-position is displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia to yield picloram.

Synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid)

A detailed experimental protocol for the synthesis of aminopyralid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a picloram derivative) is available:

Materials and Reagents:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

Deionized water

-

30% Sodium hydroxide solution

-

5% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas

-

Nitrogen gas

-

30% Hydrochloric acid

Procedure:

-

A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in a 1000 ml high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.

-

To this mixture, 66.7 g of 30% sodium hydroxide solution is added uniformly, and the resulting solution is filtered.

-

The filtrate is returned to the high-pressure reactor, and 2 g of 5% Pd/C catalyst is added.

-

The reactor is sealed and purged with nitrogen three times.

-

The reactor is then pressurized with hydrogen gas to 0.2 MPa.

-

The reaction mixture is stirred and heated to 50°C.

-

The hydrogen pressure is increased to 0.3 MPa, and the reaction is allowed to proceed for 20 hours.

-

The completion of the reaction is monitored by HPLC.

-

After completion, the reactor is cooled to room temperature.

-

The reaction solution is decanted and filtered to recover the catalyst.

-

The filtrate is acidified to a pH of 1-2 with 30% hydrochloric acid.

-

The solution is cooled to induce crystallization.

-

The precipitate is collected by centrifugation and washed with hot water to yield 4-amino-3,6-dichloro-pyridine-2-carboxylic acid.

Data Presentation: Herbicidal Efficacy

The herbicidal activity of aminopicolinates is typically evaluated through various bioassays, with root growth inhibition assays using the model plant Arabidopsis thaliana being a common and sensitive method. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit root growth by 50%.

| Compound | Target Weed Species | IC50 (µM) | Application Rate (g/ha) | Efficacy (%) | Reference |

| Picloram | Arabidopsis thaliana | 0.083 | 125-1120 | - | [2] |

| Clopyralid | Canada thistle | - | 105-500 | - | [3] |

| Aminopyralid | Canada thistle | - | 5-120 | - | [3] |

| Halauxifen-methyl | Arabidopsis thaliana | 0.024 | - | - | [2] |

| Compound V-2¹ | Arabidopsis thaliana | 0.0008 | - | - | [2] |

| Compound V-7¹ | Arabidopsis thaliana | 0.0005 | - | - | [2] |

| Compound V-8¹ | Chenopodium album | - | 300 | 100 (post-emergence) | [5] |

| Compound V-8¹ | Abutilon theophrasti | - | 300 | 100 (post-emergence) | [5] |

| Compound V-8¹ | Amaranthus retroflexus | - | 300 | 95 (post-emergence) | [5] |

¹Compounds V-2, V-7, and V-8 are novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[2][5]

Experimental Protocols: Bioassays

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a sensitive and high-throughput method for evaluating the herbicidal activity of auxin-mimicking compounds.

Materials and Reagents:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose

-

Phytagel or agar

-

Sterile petri dishes (square plates are often used for vertical growth)

-

Test compounds (herbicides) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized, for example, by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Triton X-100 for 10 minutes, and then rinsed 3-5 times with sterile water.

-

Plating: Sterilized seeds are sown on MS medium containing 1% sucrose and solidified with 0.8% Phytagel in petri dishes.

-

Stratification: The plates are sealed and kept at 4°C in the dark for 2-4 days to synchronize germination.

-

Germination and Growth: The plates are then transferred to a growth chamber and placed vertically to allow for root growth along the surface of the medium. Typical growth conditions are 22°C with a 16-hour light/8-hour dark photoperiod.

-

Herbicide Treatment: After a set period of initial growth (e.g., 4-5 days), seedlings of uniform size are transferred to new MS plates containing a range of concentrations of the test herbicide. A solvent control (e.g., DMSO) is also included.

-

Incubation: The seedlings are grown on the treatment plates for an additional period (e.g., 3-5 days).

-

Data Collection: The plates are scanned, and the length of the primary root is measured using image analysis software (e.g., ImageJ).

-

Data Analysis: The root growth of the treated seedlings is expressed as a percentage of the root growth of the solvent control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

Caption: Auxin signaling pathway and the mechanism of action of aminopicolinates.

Caption: Generalized workflow for the discovery and development of a new herbicide.

Caption: Logical relationship of the structural evolution of aminopicolinate herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations of Ethyl 3-Aminopicolinate: A Technical Guide for Drug Discovery and Development

Introduction: Ethyl 3-aminopicolinate, a pyridine derivative with the chemical formula C₈H₁₀N₂O₂, is a molecule of interest in medicinal chemistry and drug development due to its structural analogy to compounds with known biological activities. This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound, offering insights into its structural, spectroscopic, and electronic properties. Due to a lack of extensive dedicated theoretical research on this compound, this paper leverages detailed computational and experimental data from a closely related analogue, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), to present a thorough methodological framework for researchers.[1][2] This approach provides a robust template for future theoretical investigations on the title compound.

Molecular Structure and Properties

This compound, also known as ethyl 3-amino-2-pyridinecarboxylate, is a solid at room temperature with a melting point of 131-133 °C.[3] Its molecular structure consists of a pyridine ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Computational and Experimental Protocols

The following protocols are based on established methodologies for the theoretical and experimental characterization of similar pyridine derivatives and serve as a guide for studying this compound.[1][2]

Computational Details: Density Functional Theory (DFT)

DFT calculations are a powerful tool for optimizing molecular geometry and predicting spectroscopic and electronic properties.[4][5]

-

Software: Gaussian 09W or similar quantum chemistry software package.

-

Method: Becke's three-parameter hybrid functional (B3LYP) is commonly used.[2]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[2]

-

Procedure:

-

The initial molecular structure of this compound is drawn using a molecular modeling program like GaussView.

-

The geometry is optimized in the gas phase at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

From the output, various parameters can be obtained, including optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies.

-

Computational Workflow:

Caption: A typical workflow for DFT-based theoretical studies.

Spectroscopic Analysis

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.[6][7][8]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly used for FT-IR, and the sample can be placed directly in the sample holder for FT-Raman.

-

Data Analysis: The experimental spectra are compared with the theoretical vibrational frequencies calculated from DFT. Potential Energy Distribution (PED) analysis using software like VEDA4 can aid in the precise assignment of vibrational modes.[1]

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[9][10]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a reference standard like tetramethylsilane (TMS) is added.

-

Theoretical Calculation: The Gauge-Including Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts.[2]

-

Data Analysis: The calculated chemical shifts are correlated with the experimental data to assign the signals to specific protons and carbons in the molecule.

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[11][12] The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. A smaller gap suggests higher reactivity.[13]

HOMO-LUMO Concept:

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[14][15][16] It evaluates charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from occupied to unoccupied orbitals.

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.[1]

Quantitative Data Summary

The following tables present theoretical data for the analogous compound, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), calculated at the B3LYP/6-311++G(d,p) level, which can serve as a reference for future studies on this compound.[1][2]

Table 1: Selected Optimized Geometrical Parameters for EPYAPP

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (pyridine) | 1.39 - 1.40 | - |

| C-N (pyridine) | 1.34 - 1.37 | - |

| C-O (ester) | 1.21 (C=O), 1.35 (C-O) | - |

| N-H (amino) | 1.01 | - |

| C-N-C (pyridine) | - | 117.5 |

| O-C-O (ester) | - | 124.8 |

Data extracted from a study on a similar molecule and should be considered representative.[1]

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of EPYAPP

| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (amino) | Stretching | 3500 - 3400 |

| C=O (ester) | Stretching | ~1730 |

| C=C, C=N (pyridine) | Stretching | 1600 - 1400 |

| C-O (ester) | Stretching | ~1250 |

Data extracted from a study on a similar molecule and should be considered representative.[1]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for EPYAPP

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| Pyridine Ring | 6.5 - 8.2 | 110 - 150 |

| -CH₂- (ethyl) | ~4.2 | ~60 |

| -CH₃ (ethyl) | ~1.3 | ~14 |

Data extracted from a study on a similar molecule and should be considered representative.[2] Experimental values for other pyridine derivatives can be found in the literature.[17][18]

Potential Applications in Drug Development

Theoretical studies on this compound and its analogues can significantly contribute to drug discovery efforts:

-

Structure-Activity Relationship (SAR) Studies: Understanding the electronic and structural properties can help in designing more potent and selective analogues.[19][20]

-

Molecular Docking: The optimized geometry and charge distribution from DFT calculations can be used for molecular docking studies to predict the binding affinity and interaction modes with biological targets like enzymes or receptors.[1] The study on EPYAPP, for instance, identified it as a potential thrombin inhibitor.[1]

-

Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug development process.[21][22]

Conclusion